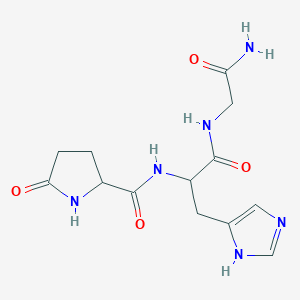
H-DL-Pyr-DL-His-Gly-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-DL-Pyr-DL-His-Gly-NH2 is a synthetic peptide composed of pyrrole, histidine, and glycine residues. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives . It is part of the human exposome and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of H-DL-Pyr-DL-His-Gly-NH2 involves the stepwise addition of amino acids to form the peptide chain. The process typically starts with the protection of the amino and carboxyl groups to prevent unwanted reactions. The amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) to form peptide bonds . After the peptide chain is assembled, the protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of peptides like this compound often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final peptide is cleaved from the resin and purified.
Analyse Chemischer Reaktionen
Types of Reactions: H-DL-Pyr-DL-His-Gly-NH2 can undergo various chemical reactions, including amidation, esterification, and acylation. Amidation involves the conversion of the carboxyl group at the C-terminus to an amide, which can enhance the peptide’s stability and biological activity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include DCC for peptide bond formation, polyethylene glycol (PEG) for esterification, and various protecting groups for amino and carboxyl groups .
Major Products Formed: The major products formed from these reactions are modified peptides with enhanced stability, solubility, and biological activity. For example, amidation of the C-terminus can result in a more stable peptide with reduced immunogenicity.
Wissenschaftliche Forschungsanwendungen
H-DL-Pyr-DL-His-Gly-NH2 has a wide range of applications in scientific research. It is used in the study of antimicrobial peptides (AMPs), cell-penetrating peptides (CPPs), and metal-chelating peptides (MCPs). These peptides are valuable in developing new antibiotics, drug delivery systems, and metal detoxification agents . Additionally, this compound is used in the study of growth hormone-releasing peptides (GHRPs), which have significant implications in endocrinology and metabolic research .
Wirkmechanismus
The mechanism of action of H-DL-Pyr-DL-His-Gly-NH2 involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial peptide, it can disrupt bacterial cell membranes, leading to cell lysis and death . As a growth hormone-releasing peptide, it can stimulate the release of growth hormone by binding to specific receptors in the pituitary gland .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to H-DL-Pyr-DL-His-Gly-NH2 include other synthetic peptides like H-DL-Pyr-DL-Gln-DL-Asp-DL-Tyr-DL-xiThr-Gly-DL-Ala-DL-His-DL-Met-DL-Asp-DL-Phe-NH2 and H-DL-Pyr-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Phe-DL-Met-NH2 .
Uniqueness: this compound is unique due to its specific sequence and the presence of pyrrole, histidine, and glycine residues. This combination of amino acids imparts distinct biological activities and stability, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C13H18N6O4 |
|---|---|
Molekulargewicht |
322.32 g/mol |
IUPAC-Name |
N-[1-[(2-amino-2-oxoethyl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H18N6O4/c14-10(20)5-16-12(22)9(3-7-4-15-6-17-7)19-13(23)8-1-2-11(21)18-8/h4,6,8-9H,1-3,5H2,(H2,14,20)(H,15,17)(H,16,22)(H,18,21)(H,19,23) |
InChI-Schlüssel |
UYOSWIKLLFALHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-6-[(2-iodoacetyl)amino]hexanoic acid](/img/structure/B12280578.png)


![7-Fluoro-2-methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12280614.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12280618.png)
![5-[(8S,9S,13S,14S)-3-Methoxy-13-methyl-7,8,9,11,12,13,14,15-octahydro-6H-cyclopenta[a]phenanthren-17-yl]pyridine-2-D](/img/structure/B12280634.png)
![1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole](/img/structure/B12280635.png)

![Methyl 3-oxo-2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12280640.png)

![6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one](/img/structure/B12280647.png)
![Benzyl 1,2,8,8,15,22,22-heptamethyl-19-oxa-18,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate](/img/structure/B12280649.png)
